tert-Butyl 4-(4-(3-cyano-4-methoxypyrazolo[1,5-a]pyridin-6-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-(3-cyano-4-methoxypyrazolo[1,5-a]pyridin-6-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a complex organic compound featuring a pyrazolo[1,5-a]pyridine core
Preparation Methods
The synthesis of tert-Butyl 4-(4-(3-cyano-4-methoxypyrazolo[1,5-a]pyridin-6-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involves multiple stepsThe final step involves the coupling of the pyrazolo[1,5-a]pyridine derivative with tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate under specific reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The pyrazolo[1,5-a]pyridine core can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions
Scientific Research Applications
tert-Butyl 4-(4-(3-cyano-4-methoxypyrazolo[1,5-a]pyridin-6-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: It can be used in the development of novel materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. The cyano and methoxy groups enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds include:
- tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate These compounds share structural similarities but differ in their functional groups, which influence their chemical reactivity and biological activity. The presence of the methoxy group in tert-Butyl 4-(4-(3-cyano-4-methoxypyrazolo[1,5-a]pyridin-6-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate provides unique properties, making it distinct from its analogs .
Properties
Molecular Formula |
C22H26N6O3 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
tert-butyl 4-[4-(3-cyano-4-methoxypyrazolo[1,5-a]pyridin-6-yl)pyrazol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H26N6O3/c1-22(2,3)31-21(29)26-7-5-18(6-8-26)27-14-17(12-24-27)15-9-19(30-4)20-16(10-23)11-25-28(20)13-15/h9,11-14,18H,5-8H2,1-4H3 |
InChI Key |
WEOJTYUAPPSCES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C3=CN4C(=C(C=N4)C#N)C(=C3)OC |
Origin of Product |
United States |
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